molecular formula C27H23ClN4O7S B298854 N-(3-CHLORO-4-METHOXY-PHENYL)-4-METHYL-N-[1-[5-(4-NITRO-PHENYL)-FURAN-2-YL]-METH-(E)-YLIDENE-HYDRAZINOCARBONYLMETHYL]-BENZENESULFONAMIDE

N-(3-CHLORO-4-METHOXY-PHENYL)-4-METHYL-N-[1-[5-(4-NITRO-PHENYL)-FURAN-2-YL]-METH-(E)-YLIDENE-HYDRAZINOCARBONYLMETHYL]-BENZENESULFONAMIDE

Cat. No.: B298854
M. Wt: 583 g/mol
InChI Key: JPDMILCZHPOQOV-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLORO-4-METHOXY-PHENYL)-4-METHYL-N-[1-[5-(4-NITRO-PHENYL)-FURAN-2-YL]-METH-(E)-YLIDENE-HYDRAZINOCARBONYLMETHYL]-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of chloro, methoxy, nitro, and sulfonamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHOXY-PHENYL)-4-METHYL-N-[1-[5-(4-NITRO-PHENYL)-FURAN-2-YL]-METH-(E)-YLIDENE-HYDRAZINOCARBONYLMETHYL]-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the condensation of 3-chloro-4-methoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHOXY-PHENYL)-4-METHYL-N-[1-[5-(4-NITRO-PHENYL)-FURAN-2-YL]-METH-(E)-YLIDENE-HYDRAZINOCARBONYLMETHYL]-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-(3-CHLORO-4-METHOXY-PHENYL)-4-METHYL-N-[1-[5-(4-NITRO-PHENYL)-FURAN-2-YL]-METH-(E)-YLIDENE-HYDRAZINOCARBONYLMETHYL]-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXY-PHENYL)-4-METHYL-N-[1-[5-(4-NITRO-PHENYL)-FURAN-2-YL]-METH-(E)-YLIDENE-HYDRAZINOCARBONYLMETHYL]-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxyphenyl derivatives: Compounds with similar structures but different functional groups.

    4-methylbenzenesulfonamide derivatives: Compounds with variations in the sulfonamide group.

    Nitrophenyl-furyl derivatives: Compounds with similar nitro and furyl groups.

Uniqueness

N-(3-CHLORO-4-METHOXY-PHENYL)-4-METHYL-N-[1-[5-(4-NITRO-PHENYL)-FURAN-2-YL]-METH-(E)-YLIDENE-HYDRAZINOCARBONYLMETHYL]-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H23ClN4O7S

Molecular Weight

583 g/mol

IUPAC Name

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C27H23ClN4O7S/c1-18-3-11-23(12-4-18)40(36,37)31(21-9-13-26(38-2)24(28)15-21)17-27(33)30-29-16-22-10-14-25(39-22)19-5-7-20(8-6-19)32(34)35/h3-16H,17H2,1-2H3,(H,30,33)/b29-16+

InChI Key

JPDMILCZHPOQOV-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)Cl

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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